molecular formula C8H9N3 B161305 5,7-Dimethylimidazo[1,2-a]pyrimidine CAS No. 1990-93-8

5,7-Dimethylimidazo[1,2-a]pyrimidine

Cat. No. B161305
CAS RN: 1990-93-8
M. Wt: 147.18 g/mol
InChI Key: VMWWUVCUTYZCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dimethylimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 175.19 . It is also known as 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . An efficient procedure has been described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature .


Molecular Structure Analysis

The InChI code for 5,7-Dimethylimidazo[1,2-a]pyrimidine is 1S/C9H9N3O/c1-6-3-7(2)12-8(5-13)4-10-9(12)11-6/h3-5H,1H2,2H3, (H,10,11) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been involved in various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Physical And Chemical Properties Analysis

5,7-Dimethylimidazo[1,2-a]pyrimidine is a powder that is stored at room temperature . Its IUPAC name is 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde .

Scientific Research Applications

Application 1: Antituberculosis Agent

  • Summary of the Application : Imidazopyridine, which includes 5,7-Dimethylimidazo[1,2-a]pyrimidine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity against MDR-TB and XDR-TB .

Application 2: Fluorescent Dyes and Sensor Molecules

  • Summary of the Application : Imidazo[1,2-a]pyridines, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, are used as fluorescent dyes and fluorescent sensor molecules .
  • Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity as fluorescent dyes and sensor molecules .

Application 3: Synthetic Chemistry

  • Summary of the Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .
  • Methods of Application or Experimental Procedures : The development of these compounds is based on various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
  • Results or Outcomes : The compounds of the imidazo[1,2-a]pyridine class, including 5,7-Dimethylimidazo[1,2-a]pyrimidine, have shown significant activity in synthetic chemistry .

Safety And Hazards

When handling 5,7-Dimethylimidazo[1,2-a]pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is expected that this compound will continue to be a subject of research in the future.

properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWWUVCUTYZCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC=CN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437109
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylimidazo[1,2-a]pyrimidine

CAS RN

1990-93-8
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1990-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethylimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
5,7-Dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
5,7-Dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
5,7-Dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5,7-Dimethylimidazo[1,2-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
5,7-Dimethylimidazo[1,2-a]pyrimidine

Citations

For This Compound
9
Citations
RP Rao, RK Robins, DE O'Brien - Journal of Heterocyclic …, 1973 - Wiley Online Library
2 l'he assignment of this structurc is based on fact that the pmr spcctrum of the product shows a singlet (N-ll) proton at 1 1.40 ppm which integrates for two protons. and in addition the …
Number of citations: 13 onlinelibrary.wiley.com
WW Paudler, JE Kuder - The Journal of Organic Chemistry, 1966 - ACS Publications
The synthesis of some imidazo [1, 2-a] pyrimidines is described. Bromination has beenshown to occur at posi-tion 3 of the compounds, while protonation and N-methylation occurs at Nl. …
Number of citations: 56 pubs.acs.org
R Goel, V Luxami, K Paul - RSC advances, 2015 - pubs.rsc.org
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, …
Number of citations: 41 pubs.rsc.org
ES Badawey, T Kappe - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
Some substituted imidazo[1,2‐a]pyrimidin‐5(1H)‐ones have been synthesized via the reaction of 2‐aminoimidazole sulfate with some β‐keto esters, diethyl ethoxymethylenemalonate …
Number of citations: 25 onlinelibrary.wiley.com
A Chino, S Honda, M Morita, K Yonezawa… - Bioorganic & Medicinal …, 2019 - Elsevier
Phosphodiesterase 10A (PDE10A) inhibitors were designed and synthesized based on the dihydro-imidazobenzimidazole scaffold. Compound 5a showed moderate inhibitory activity …
Number of citations: 8 www.sciencedirect.com
M Liu, Q Xu, S Guo, R Zuo, Y Hong, Y Luo, Y Li… - Bioorganic & medicinal …, 2018 - Elsevier
The hepatitis C virus (HCV) NS5B polymerase is an attractive target for the development of novel and selective inhibitors of HCV replication. In this paper, the design, synthesis, and …
Number of citations: 19 www.sciencedirect.com
YV Rassukana, YY Khomutnyk, PP Onys'ko… - Journal of Fluorine …, 2010 - Elsevier
Synthesis of 3-fluoroimidazo[1,2-a]pyrimidines and 5-fluoroimidazo[2,1-b][1,3]thiazoles was accomplished via triethyl phosphite-induced heterocyclization of the corresponding N-(…
Number of citations: 13 www.sciencedirect.com
NV Kovalenko, AY Cherepakha, GP Kutrov… - Chemistry of …, 2012 - Springer
The behavior of imidazo[1,2-a]pyridinium, imidazo[1,2-a]pyrimidinium, and imidazo[2,1-b]thiazolium bromides derivatives in oxidative bromination reactions has been studied. It has …
Number of citations: 4 link.springer.com
茅野綾香, 薬(薬科)第 - (No Title), 2020 - Tohoku University
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.